molecular formula C10H19ClN2O B1486001 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride CAS No. 2204587-39-1

1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride

Cat. No.: B1486001
CAS No.: 2204587-39-1
M. Wt: 218.72 g/mol
InChI Key: NAFGKPIIAMXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride” is a chemical compound with the empirical formula C8H15ClN2O and a molecular weight of 190.67 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is Cl.O=C1NCCC12CCCNC2 . This indicates that the compound contains a spirocyclic structure with a nitrogen atom at the 2 and 8 positions, an ethanone group at the 1 position, and a hydrochloride group .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 190.67 .

Mechanism of Action

While the specific mechanism of action for “1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride” is not available, similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway . This suggests potential therapeutic applications in various inflammatory diseases .

Future Directions

The discovery of similar compounds as potent RIPK1 kinase inhibitors suggests that “1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride” and its derivatives could have potential therapeutic applications in various inflammatory diseases . Further structural optimization could lead to the development of more potent inhibitors .

Properties

IUPAC Name

1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFGKPIIAMXQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
Reactant of Route 4
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1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
Reactant of Route 5
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
Reactant of Route 6
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride

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